3-{[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
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Overview
Description
3-[2-(4-NITROBENZAMIDO)BENZAMIDO]BENZOIC ACID is a complex organic compound characterized by the presence of multiple benzamide groups and a nitro functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-NITROBENZAMIDO)BENZAMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-nitrobenzoic acid and 2-aminobenzoic acid derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-NITROBENZAMIDO)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-[2-(4-NITROBENZAMIDO)BENZAMIDO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(4-NITROBENZAMIDO)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiproliferative effects. The benzamide groups may also interact with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Trifluoromethoxy)benzamido)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a nitro group.
4-Cinnamamido- and 2-Phenoxyacedamido-1H-pyrazol-5-yl)benzamides: Compounds with similar benzamide groups but different functional groups.
Uniqueness
3-[2-(4-NITROBENZAMIDO)BENZAMIDO]BENZOIC ACID is unique due to the presence of both nitro and benzamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H15N3O6 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-[[2-[(4-nitrobenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15N3O6/c25-19(13-8-10-16(11-9-13)24(29)30)23-18-7-2-1-6-17(18)20(26)22-15-5-3-4-14(12-15)21(27)28/h1-12H,(H,22,26)(H,23,25)(H,27,28) |
InChI Key |
BMRFLBIXOISYET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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